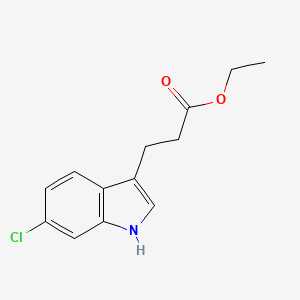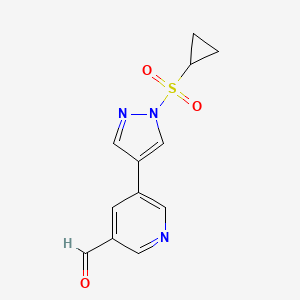
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a cyclopropanesulfonyl group, a pyrazolyl group, and a pyridine carbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropanesulfonyl group. The final step involves the formylation of the pyridine ring to introduce the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carboxylic acid
Reduction: 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropanesulfonyl group and pyrazolyl moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine
Uniqueness
5-(1-Cyclopropanesulfonyl-1H-pyrazol-4-yl)-pyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11N3O3S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
5-(1-cyclopropylsulfonylpyrazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H11N3O3S/c16-8-9-3-10(5-13-4-9)11-6-14-15(7-11)19(17,18)12-1-2-12/h3-8,12H,1-2H2 |
InChI Key |
FLKACSAXEUHCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)C3=CN=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


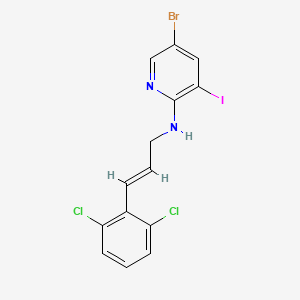


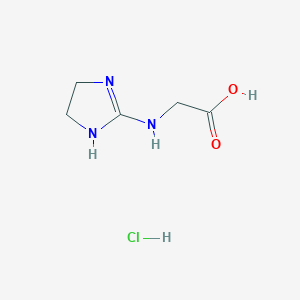
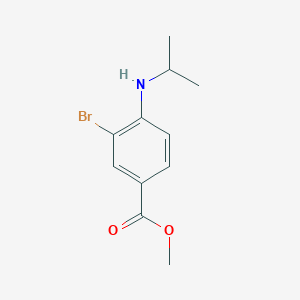
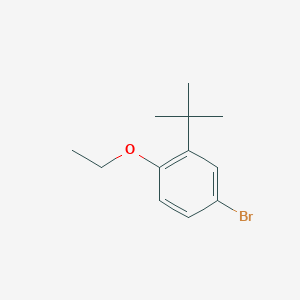
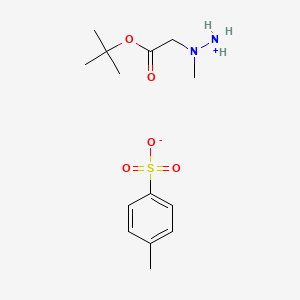
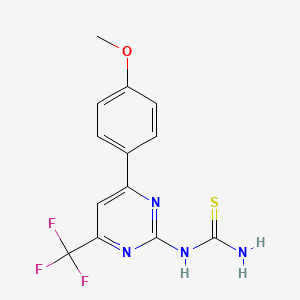
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)

